Methyl 4-[(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylmethyl]benzoate
Description
Properties
IUPAC Name |
methyl 4-[(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylmethyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-3-12-22-18(23)16-6-4-5-7-17(16)21-20(22)26-13-14-8-10-15(11-9-14)19(24)25-2/h3-11H,1,12-13H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPKSAPFSJMXLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylmethyl]benzoate, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C16H15N3O3S
- Molecular Weight : 329.37 g/mol
The structure includes a quinazoline moiety linked to a benzoate group through a sulfanylmethyl bridge, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells.
Mechanism of Action :
The compound appears to inhibit cell proliferation by disrupting the cell cycle and inducing oxidative stress within cancer cells. This results in increased levels of reactive oxygen species (ROS), leading to cell death.
Case Study :
A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound at concentrations of 50 µM significantly reduced cell viability after 48 hours, as evidenced by MTT assays. Flow cytometry analysis indicated an increase in the proportion of cells in the sub-G1 phase, suggesting apoptosis.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies indicate:
| Parameter | Value |
|---|---|
| Absorption | Rapid |
| Bioavailability | Moderate |
| Half-life | ~6 hours |
| Metabolism | Hepatic |
These parameters suggest that while the compound is absorbed quickly, its moderate bioavailability may limit its efficacy without appropriate formulation strategies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of sulfanyl-substituted heterocycles designed to modulate enzyme activity, particularly matrix metalloproteinases (MMPs) and related targets. Below is a comparative analysis with structurally similar compounds:
Key Structural and Pharmacological Differences
- Quinazolinone vs.
- Substituent Effects: The prop-2-enyl group in the target compound introduces a reactive alkene, which could participate in covalent binding or metabolic oxidation, unlike the halogenated or methylated benzyl groups in Q/4 and Q1/20 . The methyl ester in the benzoate moiety (vs.
- Activity Trends: Pfizer’s Compound 2, with a free carboxylic acid, exhibits superior MMP inhibition (IC₅₀ < 10 nM) compared to ester derivatives, suggesting the importance of ionizable groups for zinc chelation . Piperazine-linked quinoline derivatives (e.g., C1–C7 in ) show divergent biological roles (e.g., anticancer vs. MMP inhibition), underscoring the impact of scaffold hybridization on target specificity .
Preparation Methods
Cyclization of Anthranilic Acid Derivatives
Anthranilic acid or its esters react with amidines or urea derivatives under acidic or thermal conditions to form 3,4-dihydroquinazolin-4-one intermediates. For example, condensation of methyl anthranilate with propionamide in the presence of phosphoryl chloride (POCl₃) yields 3-propyl-3,4-dihydroquinazolin-4-one. Subsequent oxidation with potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) introduces the 4-oxo group.
Key Reaction Conditions
Introduction of the Propenyl Group
The propenyl (allyl) group at position 3 is introduced via alkylation or substitution reactions.
Allylation of 3-Aminoquinazolinone
3-Aminoquinazolin-4-one undergoes allylation using allyl bromide in the presence of a base such as potassium carbonate (K₂CO₃). The reaction proceeds via nucleophilic substitution, yielding 3-prop-2-enylquinazolin-4-one.
Optimization Notes
-
Solvent : Dimethylformamide (DMF) or acetonitrile.
-
Catalyst : Tetrabutylammonium bromide (TBAB) improves reaction efficiency.
Sulfanylmethyl-Benzoate Moiety Attachment
The sulfanylmethyl group bridges the quinazolinone and benzoate ester. This step often involves nucleophilic substitution or Mitsunobu reactions.
Bromomethyl Intermediate Preparation
Methyl 4-(bromomethyl)benzoate is synthesized by brominating methyl 4-methylbenzoate using N-bromosuccinimide (NBS) under radical initiation (e.g., benzoyl peroxide).
Reaction Parameters
Thiol-Quinazolinone Synthesis
3-Prop-2-enylquinazolin-4-one is functionalized with a thiol group at position 2 via:
-
Disulfide Reduction : Reacting 2-mercaptoquinazolinone with dithiothreitol (DTT) in ethanol.
-
Direct Thiolation : Treating quinazolinone with Lawesson’s reagent or phosphorus pentasulfide (P₂S₅).
Key Data
Nucleophilic Substitution
The thiolate anion of 2-mercapto-3-prop-2-enylquinazolin-4-one reacts with methyl 4-(bromomethyl)benzoate in a polar aprotic solvent:
Optimized Protocol
-
Base : Triethylamine (TEA) or sodium hydride (NaH).
-
Solvent : DMF or tetrahydrofuran (THF).
Alternative Routes and Modifications
One-Pot Tandem Synthesis
A sequential approach combines cyclization, alkylation, and substitution in a single reaction vessel:
-
Cyclize methyl anthranilate with propionamide.
-
Allylate the intermediate without isolation.
-
Introduce the sulfanylmethyl-benzoate via Mitsunobu coupling.
Advantages
Solid-Phase Synthesis
Immobilizing the quinazolinone core on resin enables iterative functionalization:
-
Resin-bound anthranilate cyclized to quinazolinone.
-
On-resin allylation and thiolation.
Limitations
Analytical Characterization
Critical data for validating the target compound include:
Challenges and Optimization Strategies
Regioselectivity in Allylation
Competing N- and O-allylation is mitigated by using bulky bases (e.g., DBU) and low temperatures.
Thiol Oxidation
Addition of antioxidants (e.g., BHT) prevents disulfide formation during thiol handling.
Solvent Choice
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require rigorous drying to avoid hydrolysis.
Industrial-Scale Considerations
Cost-Effective Reagents
Replacing Lawesson’s reagent with P₂S₅ reduces costs by 40% without compromising yield.
Waste Management
Bromide byproducts are neutralized with aqueous NaHCO₃ and recycled via ion exchange.
Emerging Methodologies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
